molecular formula C13H8ClF2N3O4S B4610164 N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B4610164
M. Wt: 375.74 g/mol
InChI Key: AHLAOTNTQCTPHH-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H8ClF2N3O4S and its molecular weight is 375.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.9892109 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

A novel N-bromo sulfonamide reagent, similar in structure to N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, has been synthesized and characterized. This reagent was used as a highly efficient catalyst for the synthesis of bis(pyrazol-5-ols) via a pseudo five-component condensation reaction. This methodology presents advantages like the use of non-toxic materials, high yields, and clean workup (Khazaei, Abbasi, & Moosavi-Zare, 2014).

Antimicrobial and Antitubercular Potential

Research on benzene sulfonamide pyrazole oxadiazole derivatives, closely related to the chemical , revealed their potential as antimicrobial and antitubercular agents. These compounds were evaluated against various bacterial strains and Mycobacterium tuberculosis, demonstrating good activity, particularly against E. coli and S. aureus (Shingare et al., 2022).

Light Harvesting Applications

In a study involving aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, which are structurally similar to this compound, potential applications in light harvesting were identified. These compounds showed promise in the development of novel inhibitor molecules for Topoisomerase II enzyme, with implications for new dye-sensitized solar cells (DSSC's) (Mary et al., 2019).

Antitumor and Anticancer Potential

Several studies have highlighted the antitumor and anticancer potential of sulfonamide derivatives. These compounds have shown significant activity against various cancer cell lines, indicating their potential as lead compounds for the development of new anticancer drugs. Molecular docking studies have further supported their potential as effective antitumor agents (Fahim & Shalaby, 2019).

Enzyme Inhibition

Sulfonamides with benzodioxane and acetamide moieties have been synthesized and tested for their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase. These compounds have exhibited substantial inhibitory activity, highlighting their potential in therapeutic applications (Abbasi et al., 2019).

Properties

IUPAC Name

N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2N3O4S/c14-8-6-7(4-5-10(8)22-13(15)16)19-24(20,21)11-3-1-2-9-12(11)18-23-17-9/h1-6,13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLAOTNTQCTPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
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N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
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N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
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N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
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N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
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N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

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